n-(2-Boc-amino-ethyl)-succinamic acid
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Overview
Description
n-(2-Boc-amino-ethyl)-succinamic acid: is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptide nucleic acids and other biologically active molecules. The Boc group serves as a protective group for the amino functionality, allowing for selective reactions to occur without interference from the amino group.
Mechanism of Action
Target of Action
N-(2-Boc-amino-ethyl)-succinamic acid is a compound that is primarily used in the synthesis of peptide nucleic acid (PNA) monomers . The primary targets of this compound are the nucleobases of DNA, which are retained and replaced by a pseudo-peptide backbone .
Mode of Action
The compound interacts with its targets through a process known as reductive alkylation . This involves the direct coupling of the nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . The Boc group in the compound serves as a protective group, preventing unwanted reactions during the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of PNA monomers . The compound plays a crucial role in the formation of a new nucleic acid analogous to natural nucleic acid, composed of (2-aminoethyl)glycine repeat units .
Pharmacokinetics
The boc group in the compound is usually removed with acid , suggesting that the compound’s bioavailability may be influenced by the pH of its environment.
Result of Action
The result of the compound’s action is the synthesis of PNA monomers . These monomers can be used in various synthetic applications, including the biomedical and diagnostic field as antigene and molecular sensors .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group in the compound is stable towards most nucleophiles and bases , suggesting that the compound’s action, efficacy, and stability may be influenced by the presence of these substances in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Boc-amino-ethyl)-succinamic acid typically involves the protection of the amino group with a Boc group. One common method involves the reaction of 2-aminoethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amine is then reacted with succinic anhydride to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: n-(2-Boc-amino-ethyl)-succinamic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.
Coupling Reactions: The free amino group can be coupled with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions:
Boc Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for amide bond formation.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed:
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of amide bonds with various carboxylic acids.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
n-(2-Boc-amino-ethyl)-succinamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptide nucleic acids and other complex molecules.
Biology: Utilized in the study of protein and peptide interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
n-(2-Boc-amino-ethyl)-glycine: Another Boc-protected amino acid derivative used in peptide synthesis.
n-(2-Boc-amino-ethyl)-alanine: Similar in structure but with a different side chain, used in peptide and protein research.
Uniqueness: n-(2-Boc-amino-ethyl)-succinamic acid is unique due to its specific structure, which includes a succinamic acid moiety. This structure allows for specific interactions and reactions that are not possible with other Boc-protected amino acids .
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13-7-6-12-8(14)4-5-9(15)16/h4-7H2,1-3H3,(H,12,14)(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZIRNMWZZZHEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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